molecular formula C21H17FN4O3 B2599786 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-51-8

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2599786
CAS No.: 921536-51-8
M. Wt: 392.39
InChI Key: ZWRZEBNUFABTIM-UHFFFAOYSA-N
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Description

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is notable for its potential pharmacological applications, particularly in the fields of anti-inflammatory and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors involved in inflammatory and cancerous processes. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and its analogs.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group, such as 4-fluorophenylacetic acid.

    Benzyl derivatives: Compounds with benzyl groups, such as benzylamine.

Uniqueness

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its potential pharmacological applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of 392.4 g/mol. The structure features a bicyclic pyrrolo-pyrimidine framework, which is known to impart significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Studies have demonstrated that these compounds can inhibit key kinases involved in cancer cell signaling pathways. For example, the inhibition of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) has been noted with similar compounds, suggesting a potential for antimalarial and anticancer applications .
  • Cell Cycle Arrest : Compounds in this class have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for the development of new anticancer therapeutics.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines can act against various bacterial strains and fungi. The presence of the fluorophenyl group enhances lipophilicity and membrane permeability, which are important for antimicrobial efficacy .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Inhibition Studies : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their inhibitory effects on PfCDPK1 and PfCDPK4. Compounds demonstrated IC50 values in the low micromolar range (0.210–0.589 μM), indicating potent activity against these targets .
  • Anticancer Screening : In vitro assays have shown that similar compounds can effectively inhibit the growth of various cancer cell lines. For instance, compounds with modifications at the N-7 position exhibited enhanced binding interactions with target proteins involved in cancer progression.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Mechanism IC50 (μM) Reference
AnticancerKinase inhibition0.210 – 0.530
AntimicrobialCell membrane disruptionVaries by strain
CytotoxicityInduction of apoptosisModerate

Properties

IUPAC Name

3-benzyl-N-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZEBNUFABTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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